sodium4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyridine ring and a pyrrole ring connected through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling with Pyridine: The pyrrole ring is then coupled with a pyridine derivative through a carboxylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Neutralization: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate may involve large-scale batch reactions using the same synthetic routes but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound features a similar pyridine structure but lacks the pyrrole ring.
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound contains both pyridine and pyrimidine rings, offering different chemical properties.
Uniqueness: Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H7N2NaO2 |
---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
sodium;4-pyridin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-8(6-12-9)7-1-3-11-4-2-7;/h1-6,12H,(H,13,14);/q;+1/p-1 |
InChI Key |
AZYHUJCCFGBGBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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